1-(4-Bromo-2-nitrophenyl)piperidine
Overview
Description
1-(4-Bromo-2-nitrophenyl)piperidine is an organic compound with the molecular formula C11H13BrN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and nitro functional groups on the phenyl ring
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-2-nitrophenyl)piperidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic aromatic substitution. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes that catalyze nucleophilic substitution reactions, leading to the formation of new chemical bonds. The interactions between this compound and these biomolecules are typically characterized by the formation of intermediate complexes, which facilitate the transfer of functional groups and the subsequent formation of reaction products .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their catalytic activities. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biochemical activities. Additionally, long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which may differ from its initial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biochemical response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as cellular damage, organ toxicity, and alterations in physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biochemical activities. The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in biochemical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution within cellular compartments. The localization and accumulation of this compound in different tissues can influence its overall biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-nitrophenyl)piperidine can be synthesized through a multi-step process involving the bromination and nitration of phenylpiperidine derivatives. One common method involves the bromination of 1-(2-nitrophenyl)piperidine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature to ensure controlled addition of bromine to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed:
Substitution Products: New aromatic compounds with various substituents replacing the bromine atom.
Reduction Products: 1-(4-Amino-2-nitrophenyl)piperidine.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-(4-Bromo-2-nitrophenyl)piperidine can be compared to other similar compounds, such as:
1-(4-Nitrophenyl)piperidine: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-Bromo-2-thienyl)piperidine: Contains a thiophene ring instead of a nitro group, leading to different chemical properties and applications.
1-(4-Amino-2-nitrophenyl)piperidine: The amino group instead of the bromine atom can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its combination of bromine and nitro functional groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAYDALUWCNSSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282417 | |
Record name | 1-(4-bromo-2-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-66-7 | |
Record name | 1-(4-Bromo-2-nitrophenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5465-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-nitrophenyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC25823 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-bromo-2-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-BROMO-2-NITROPHENYL)-PIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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